
4-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,3-thiadiazole-5-carboxamide is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound belongs to a class of molecules known for their structural complexity and potential biological activity. Its structure comprises multiple functional groups, including sulfonyl, methyl, and carboxamide, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of 4-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,3-thiadiazole-5-carboxamide typically involves a multi-step process:
Formation of the tetrahydroisoquinoline core.
Introduction of the propylsulfonyl group through sulfonylation.
Attachment of the 1,2,3-thiadiazole ring via cyclization.
Final functionalization with a methyl group and carboxamide formation.
Industrial Production Methods On an industrial scale, the production of this compound can involve:
Optimization of reaction conditions to maximize yield and purity.
Use of advanced techniques such as flow chemistry for efficient synthesis.
Implementation of purification methods like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions The compound undergoes several types of reactions:
Oxidation: Conversion of the tetrahydroisoquinoline moiety to its corresponding aromatic form.
Reduction: Reduction of the sulfonyl group to a sulfoxide or sulfide.
Substitution: Halogenation, nitration, and sulfonation at various positions of the molecule.
Common Reagents and Conditions Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products The major products of these reactions are typically derivatives of the parent compound with modified functional groups, such as oxidized, reduced, or substituted analogs.
Applications De Recherche Scientifique
Chemistry: In chemistry, the compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, it may act as a ligand for receptor studies or as a probe for understanding biochemical pathways.
Industry: In industrial applications, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
Mechanism The compound exerts its effects through interaction with specific molecular targets. For example, it may bind to receptors or enzymes, altering their activity.
Molecular Targets and Pathways Potential molecular targets include neurotransmitter receptors, enzyme active sites, and ion channels. The exact pathways involved depend on the specific biological context, such as neurological or metabolic pathways.
Comparaison Avec Des Composés Similaires
Comparison Compared to similar compounds, 4-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups and structural features.
Similar Compounds Similar compounds include:
Tetrahydroisoquinolines with different substituents.
1,2,3-thiadiazole derivatives with varied functional groups.
Sulfonylated amides with different core structures.
Propriétés
IUPAC Name |
4-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-3-8-25(22,23)20-7-6-12-4-5-14(9-13(12)10-20)17-16(21)15-11(2)18-19-24-15/h4-5,9H,3,6-8,10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCFUGTZQNNFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
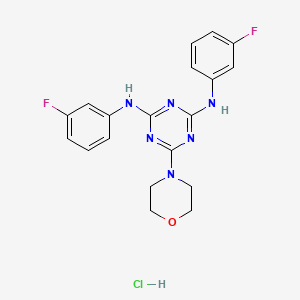
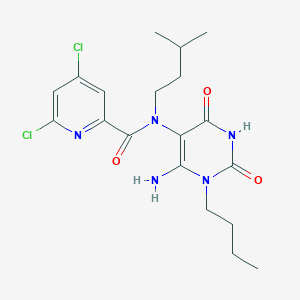
![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2986667.png)
![N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride](/img/structure/B2986669.png)
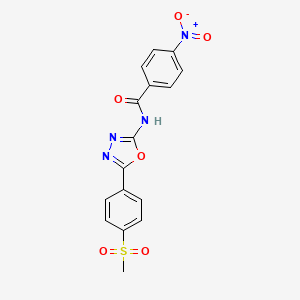
![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2986672.png)

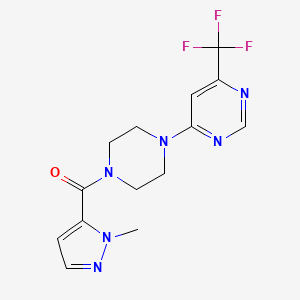
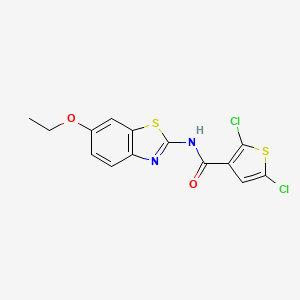
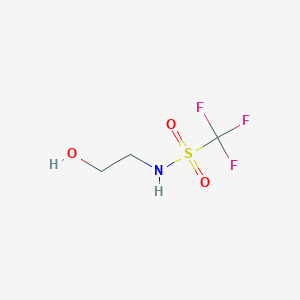
![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)
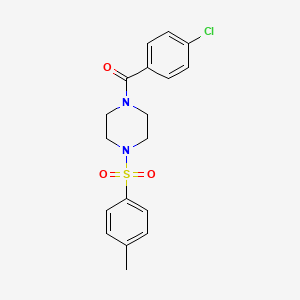
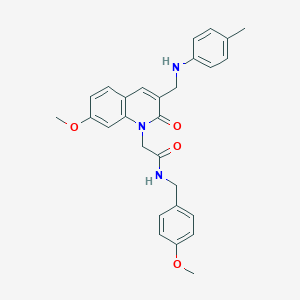
![1-Methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2986685.png)
